Cas no 1427360-49-3 (1H-Benzimidazole, 6-bromo-1-(1-methylethyl)-)

6-Bromo-1-(1-methylethyl)-1H-benzimidazole is a brominated benzimidazole derivative featuring an isopropyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine moiety enhances reactivity for further functionalization, while the isopropyl group contributes to steric and electronic modulation. Its rigid benzimidazole core offers stability and structural diversity, making it valuable for heterocyclic chemistry applications. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1H-Benzimidazole, 6-bromo-1-(1-methylethyl)- structure
1427360-49-3 structure
Product Name:1H-Benzimidazole, 6-bromo-1-(1-methylethyl)-
CAS No:1427360-49-3
MF:C10H11BrN2
MW:239.111741304398
CID:5950974
PubChem ID:83449372
Update Time:2025-06-08

1H-Benzimidazole, 6-bromo-1-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 6-bromo-1-(1-methylethyl)-
    • 6-Bromo-1-(1-methylethyl)-1H-benzimidazole
    • 6-BROMO-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE
    • 6-bromo-1-propan-2-ylbenzimidazole
    • TQP1711
    • EN300-801945
    • SCHEMBL19836338
    • 6-bromo-1-isopropyl-1H-benzo[d]imidazole
    • 1427360-49-3
    • DB-169513
    • G75469
    • Inchi: 1S/C10H11BrN2/c1-7(2)13-6-12-9-4-3-8(11)5-10(9)13/h3-7H,1-2H3
    • InChI Key: ZMBCEUCYOIVNFM-UHFFFAOYSA-N
    • SMILES: C1N(C(C)C)C2=CC(Br)=CC=C2N=1

Computed Properties

  • Exact Mass: 238.01056g/mol
  • Monoisotopic Mass: 238.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 323.6±34.0 °C(Predicted)
  • pka: 4.67±0.10(Predicted)

1H-Benzimidazole, 6-bromo-1-(1-methylethyl)- Pricemore >>

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Additional information on 1H-Benzimidazole, 6-bromo-1-(1-methylethyl)-

1H-Benzimidazole, 6-bromo-1-(1-methylethyl): A Comprehensive Overview

1H-Benzimidazole, 6-bromo-1-(1-methylethyl) (CAS No. 1427360-49-3) is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic aromatic organic compound has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a bromine substituent at the 6-position and an isopropyl group at the 1-position imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel therapeutic agents.

The< strong>benzimidazole core is a well-documented pharmacophore, known for its role in various biological processes and its efficacy in treating a wide range of diseases. Compounds derived from benzimidazole have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, particularly bromine, enhances the electrophilicity of the benzimidazole ring, facilitating further functionalization and enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The< strong>6-bromo-1-(1-methylethyl)-1H-benzimidazole structure represents an intriguing example of such an inhibitor. Its molecular framework allows for precise interactions with biological targets, making it a promising candidate for drug discovery efforts. Specifically, this compound has shown potential in inhibiting kinases and other enzymes that are aberrantly expressed in cancer cells.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The bromine atom at the 6-position can be readily replaced with other functional groups through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Similarly, the isopropyl group at the 1-position can be altered to introduce different steric and electronic properties. These modifications enable chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound, optimizing its therapeutic efficacy.

The< strong>CAS No. 1427360-49-3 identifier ensures that researchers can reliably obtain and reference this compound for their studies. Its systematic naming adheres to international chemical nomenclature standards, facilitating clear communication across scientific disciplines. This standardized naming convention is crucial for ensuring reproducibility in experiments and for sharing findings within the global research community.

Recent advancements in computational chemistry have further enhanced the understanding of how< strong>1H-Benzimidazole, 6-bromo-1-(1-methylethyl) interacts with biological targets. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential drug candidates. These computational approaches complement experimental work by providing rapid screening of large libraries of compounds, thereby expediting the drug discovery process.

The pharmaceutical industry has shown particular interest in developing benzimidazole derivatives as anticancer agents. The ability of these compounds to disrupt critical cellular pathways has made them effective against various types of cancer. For instance, some benzimidazole-based drugs have demonstrated activity against tumor growth by inhibiting tyrosine kinases or by inducing apoptosis in cancer cells. The< strong>6-bromo-1-(1-methylethyl)-1H-benzimidazole derivative is being explored as a potential lead compound in this context.

In addition to oncology applications, this compound has been investigated for its antimicrobial properties. Benzimidazoles are known to exhibit broad-spectrum activity against bacteria, fungi, and parasites. The bromine substituent enhances the compound's ability to interact with microbial enzymes, leading to increased efficacy against resistant strains. This makes it a valuable candidate for developing new antibiotics or antifungal agents.

The synthesis of< strong>1H-Benzimidazole, 6-bromo-1-(1-methylethyl) involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include bromination of pre-existing benzimidazole derivatives followed by alkylation with isopropyl halides. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability.

The safety profile of this compound is another critical consideration in its development as a pharmaceutical agent. Preclinical studies are essential for evaluating its toxicity, pharmacokinetics, and potential side effects. These studies provide essential data for determining appropriate dosages and administration routes if it progresses to clinical trials.

The integration of high-throughput screening (HTS) technologies has revolutionized drug discovery by allowing rapid testing of thousands of compounds against biological targets. The< strong>CAS No. 1427360-49-3 identifier plays a crucial role in these screens by ensuring that each compound is accurately identified and tracked throughout the process.

In conclusion,< strong>1H-Benzimidazole, 6-bromo-1-(1-methylethyl) represents a promising scaffold for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. Its unique structural features offer opportunities for diverse chemical modifications, enhancing its potential as a drug candidate. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly significant role in pharmaceutical innovation.

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